molecular formula C20H23FN2 B12379026 1-[(2S)-5-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]piperazine

1-[(2S)-5-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]piperazine

Cat. No.: B12379026
M. Wt: 310.4 g/mol
InChI Key: SNPQOAPYPDZXMV-INIZCTEOSA-N
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Description

1-[(2S)-5-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]piperazine is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group and a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2S)-5-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]piperazine typically involves multi-step organic reactions. One common method includes the initial formation of the tetrahydronaphthalene core, followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution. The final step involves the attachment of the piperazine ring via nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-[(2S)-5-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert ketones or aldehydes to alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-[(2S)-5-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2S)-5-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This can result in various physiological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Uniqueness: 1-[(2S)-5-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]piperazine is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar molecules.

Properties

Molecular Formula

C20H23FN2

Molecular Weight

310.4 g/mol

IUPAC Name

1-[(2S)-5-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]piperazine

InChI

InChI=1S/C20H23FN2/c21-20-7-2-1-5-19(20)18-6-3-4-15-14-16(8-9-17(15)18)23-12-10-22-11-13-23/h1-7,16,22H,8-14H2/t16-/m0/s1

InChI Key

SNPQOAPYPDZXMV-INIZCTEOSA-N

Isomeric SMILES

C1CC2=C(C[C@H]1N3CCNCC3)C=CC=C2C4=CC=CC=C4F

Canonical SMILES

C1CC2=C(CC1N3CCNCC3)C=CC=C2C4=CC=CC=C4F

Origin of Product

United States

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